(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
(1R,2S,4R)-Bicyclo[222]oct-5-ene-2-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the double bond present in (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Has a different bicyclic structure with a smaller ring system.
Uniqueness
(1R,2S,4R)-Bicyclo[222]oct-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a double bond within the bicyclic framework
Properties
CAS No. |
777088-05-8 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
InChI Key |
RZQRFJYKWMUYLB-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@@H]2C(=O)O |
Canonical SMILES |
C1CC2C=CC1CC2C(=O)O |
Origin of Product |
United States |
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